molecular formula C8H6ClIO2 B8287759 2-(3-Chloro-2-iodophenyl)acetic acid

2-(3-Chloro-2-iodophenyl)acetic acid

Cat. No.: B8287759
M. Wt: 296.49 g/mol
InChI Key: FCRMRZUIXQYXJE-UHFFFAOYSA-N
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Description

2-(3-Chloro-2-iodophenyl)acetic acid is a halogenated phenylacetic acid derivative with the molecular formula C₈H₅ClIO₂ and a molecular weight of 310.48 g/mol. Structurally, it features a chlorine atom at the 3-position and an iodine atom at the 2-position on the phenyl ring, attached to an acetic acid group. This compound is of interest in medicinal chemistry and materials science due to the electronic and steric effects imparted by the heavy iodine atom, which can influence reactivity, crystallinity, and biological activity .

Properties

Molecular Formula

C8H6ClIO2

Molecular Weight

296.49 g/mol

IUPAC Name

2-(3-chloro-2-iodophenyl)acetic acid

InChI

InChI=1S/C8H6ClIO2/c9-6-3-1-2-5(8(6)10)4-7(11)12/h1-3H,4H2,(H,11,12)

InChI Key

FCRMRZUIXQYXJE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)I)CC(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogs and Physicochemical Properties

The following table compares 2-(3-Chloro-2-iodophenyl)acetic acid with structurally related halogenated phenylacetic acids:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituents (Position) Key Properties
This compound C₈H₅ClIO₂ 310.48 Cl (3), I (2) High molecular weight; potential for strong intermolecular interactions
2-(3-Bromo-4-methoxyphenyl)acetic acid C₉H₉BrO₃ 257.07 Br (3), OMe (4) Forms centrosymmetric O–H···O hydrogen-bonded dimers; dihedral angle 78° between phenyl and acetic acid
2-(2-Chlorophenyl)acetic acid C₈H₇ClO₂ 170.59 Cl (2) Simpler analog; used in perfumes and NSAID synthesis (e.g., Diclofenac)
2-(2-Chloro-3-fluorophenyl)acetic acid C₈H₅ClF₀₂ 188.58 Cl (2), F (3) Lower molecular weight; fluorine enhances electronegativity
2-(6-Chloro-2-fluoro-3-methoxyphenyl)acetic acid C₉H₇ClF₀₃ 232.61 Cl (6), F (2), OMe (3) Methoxy group increases solubility in polar solvents

Key Observations:

  • Steric and Crystallographic Differences : The bulky iodine atom may disrupt planar arrangements observed in bromo analogs (e.g., 2-(3-Bromo-4-methoxyphenyl)acetic acid), altering crystal packing and melting points .
  • Methoxy or fluoro substituents (e.g., in 2-(6-Chloro-2-fluoro-3-methoxyphenyl)acetic acid) improve solubility in organic solvents .

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